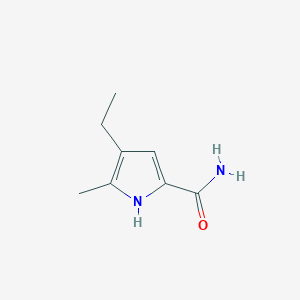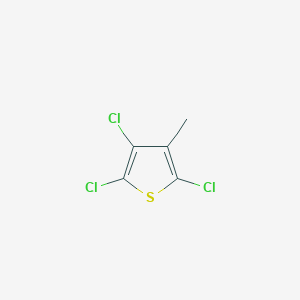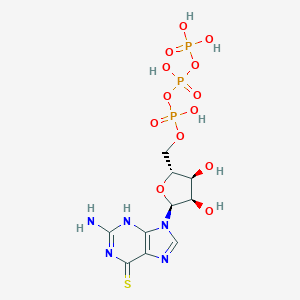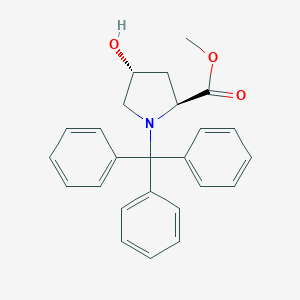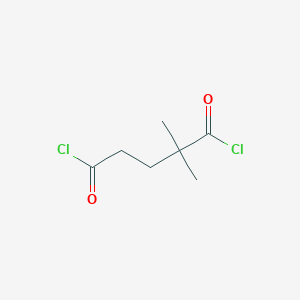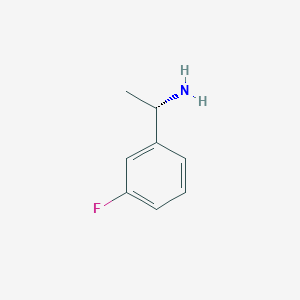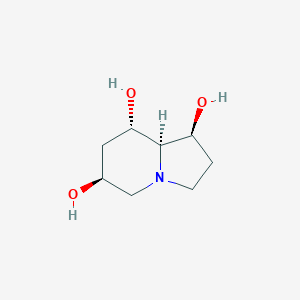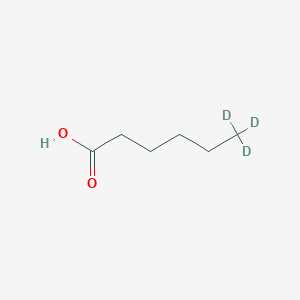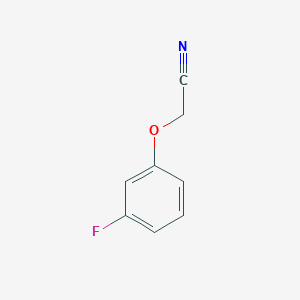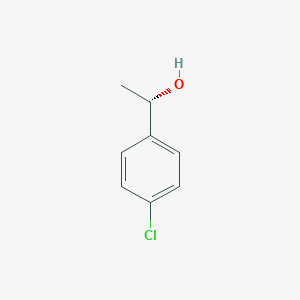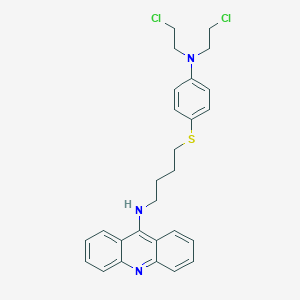
Methyl 6-piperidinonicotinate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of piperidine derivatives can involve several strategies. For instance, a C(2)-symmetric 2,6-diallylpiperidine carboxylic acid methyl ester was synthesized using double asymmetric allylboration, aminocyclization, and carbamation, which could serve as a chiral building block for related alkaloids . Another approach utilized chiral 2-substituted-6-methyl 2,3-dihydropyridinones obtained from an asymmetric vinylogous Mannich reaction as intermediates for constructing chiral polyfunctional piperidine-based compounds . Additionally, the stereoselective synthesis of certain piperidine derivatives was achieved from d-glucose using Wittig-olefination and intramolecular reductive cyclization . Enzymatic desymmetrization with Aspergillus niger lipase was also employed for the asymmetric synthesis of 2-alkyl-6-methylpiperidines .
Molecular Structure Analysis
The molecular structure of piperidine derivatives can be confirmed using various spectroscopic techniques and X-ray diffraction studies. For example, a novel piperidine-4-one derivative was characterized to determine its conformation, which was found to adopt a twist boat conformation . Similarly, the crystal structure of a 2:1 salt-type adduct formed between a pyrimidine derivative and piperidine was analyzed, revealing a complex network of hydrogen bonds .
Chemical Reactions Analysis
Piperidine derivatives can undergo a variety of chemical reactions. The 6-methyl group of certain compounds can be functionalized via alkylation and acylation reactions . Selective iodination and oxidative cleavage methods have also been demonstrated for the functionalization and transformation of piperidine derivatives . The reductive cyclization strategy is another key reaction for constructing the piperidine skeleton .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives can be influenced by their molecular structure. For instance, the crystal structure of a piperidin-4-one oxime derivative was analyzed, showing that the molecule was nonplanar with a chair conformation for the piperidine ring . The diastereoselective reduction of cyclic β-enaminones provided a route to 2,6-disubstituted piperidines, highlighting the importance of stereochemistry in determining the properties of these compounds . Additionally, the crystal structure, DFT calculations, and Hirshfeld surface analysis of a bis(p-methoxyphenyl)piperidin-4-one derivative provided insights into the intermolecular interactions and electronic transitions within the crystal .
Wissenschaftliche Forschungsanwendungen
Therapeutic Efficacy in Cancer
Piperidine pharmacophore-containing compounds, including structures similar to Methyl 6-piperidinonicotinate, have shown promising results in cancer research. A study by Ramalingam et al. (2022) detailed the synthesis and evaluation of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones, demonstrating their potential as anti-cancer agents. These compounds reduced the growth of hematological cancer cell lines and increased the expression of apoptosis-promoting genes, suggesting their significance in cancer treatment research (Ramalingam et al., 2022).
Neuroprotective and Neuropsychiatric Applications
Piperidine derivatives have been studied for their effects on neurological conditions. A 1983 study by Langston et al. explored the effects of piperidine derivatives in causing parkinsonism, highlighting their neuropharmacological significance (Langston et al., 1983). Furthermore, Zhu et al. (2008) investigated the actions of propiverine metabolites, focusing on their influence on voltage-dependent L-Type Ca2+ currents in urinary bladder myocytes, which could have implications for conditions like overactive bladder syndrome (Zhu et al., 2008).
Antimicrobial Activity
Research by Kumar et al. (2008) showcased the antimicrobial potential of spiro-piperidin-4-ones. These compounds were evaluated against Mycobacterium tuberculosis, indicating their role in combating infectious diseases (Kumar et al., 2008).
Inhibitory Action in Biochemical Processes
The novel piperidine compound DTCM-glutarimide, as investigated by Takeiri et al. (2011), demonstrated inhibitory effects on macrophage activation and suppressed graft rejection in mice. This compound inhibited LPS-induced expression of iNOS and COX-2 in macrophages, suggesting its potential as an anti-inflammatory agent (Takeiri et al., 2011).
Other Applications
- Psychiatric Disorders: Research has explored the use of piperidine in treating psychiatric disorders, investigating its mechanism of action as a potential psychotherapeutic agent (Abood et al., 1961).
- LSD1 Inhibitors: Wu et al. (2016) synthesized 3-(piperidin-4-ylmethoxy)pyridine compounds as potent LSD1 inhibitors, indicating their use in cancer therapy due to their ability to modulate histone lysine methylation (Wu et al., 2016).
Safety And Hazards
Zukünftige Richtungen
There is interest in nicotine-related alkaloids for both recreational use and pharmaceutical applications such as smoking cessation and central nervous system disorders conditions such as Parkinson’s, Tourette’s, ADHD . The FDA needs to determine whether, in its view, 6-methyl nicotine is a form of “nicotine” within the meaning of the Tobacco Control Act, or whether 6-methyl nicotine can be regulated as a drug under the Federal Food, Drug, and Cosmetic Act (FDCA) .
Eigenschaften
IUPAC Name |
methyl 6-piperidin-1-ylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-16-12(15)10-5-6-11(13-9-10)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJSPHYCMAZIKQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)N2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383373 | |
| Record name | methyl 6-piperidinonicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-piperidinonicotinate | |
CAS RN |
132521-82-5 | |
| Record name | methyl 6-piperidinonicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

